molecular formula C10H12ClNO2 B13652972 3-(tert-Butyl)-6-chloropicolinic acid

3-(tert-Butyl)-6-chloropicolinic acid

Cat. No.: B13652972
M. Wt: 213.66 g/mol
InChI Key: XRFYHFATKCEGQY-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-6-chloropicolinic acid is an organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position. The presence of a tert-butyl group at the 3-position and a chlorine atom at the 6-position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-chloropicolinic acid typically involves the chlorination of picolinic acid derivatives followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of chlorinating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-6-chloropicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(tert-Butyl)-6-chloropicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-6-chloropicolinic acid involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-6-fluoropicolinic acid
  • 3-(tert-Butyl)-6-bromopicolinic acid
  • 3-(tert-Butyl)-6-iodopicolinic acid

Comparison

Compared to its analogs, 3-(tert-Butyl)-6-chloropicolinic acid has unique reactivity due to the presence of the chlorine atom. This makes it suitable for specific reactions where chlorine’s electronegativity and size play a crucial role. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

3-tert-butyl-6-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)6-4-5-7(11)12-8(6)9(13)14/h4-5H,1-3H3,(H,13,14)

InChI Key

XRFYHFATKCEGQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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